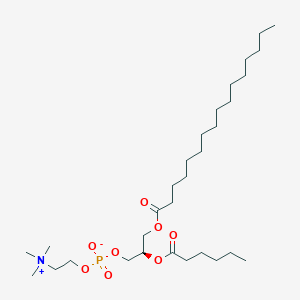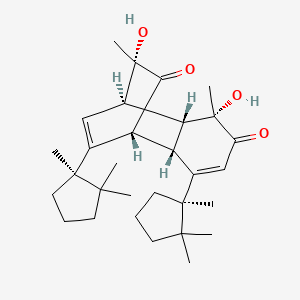![molecular formula C21H25ClN2O5 B1263748 4-[[3-(4-Chlorophenyl)-5-isoxazolyl]methyl]-1-[(2-methylpropan-2-yl)oxy-oxomethyl]-4-piperidinecarboxylic acid](/img/structure/B1263748.png)
4-[[3-(4-Chlorophenyl)-5-isoxazolyl]methyl]-1-[(2-methylpropan-2-yl)oxy-oxomethyl]-4-piperidinecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[3-(4-chlorophenyl)-5-isoxazolyl]methyl]-1-[(2-methylpropan-2-yl)oxy-oxomethyl]-4-piperidinecarboxylic acid is a carboxylic acid and a member of piperidines.
Applications De Recherche Scientifique
Dopamine D4 Receptor Binding
4-Heterocyclylpiperidines, related to the molecular structure , have been identified as selective high-affinity ligands for the human dopamine D4 receptor. Research has systematically explored structure-activity relationships, indicating the optimal configuration of various molecular groups for binding affinity and selectivity over other dopamine receptors. These findings suggest potential applications in the study and modulation of dopamine-mediated neurological processes (Rowley et al., 1997).
Anticancer and Antimicrobial Properties
Compounds with structural similarity to 4-[[3-(4-Chlorophenyl)-5-isoxazolyl]methyl]-1-[(2-methylpropan-2-yl)oxy-oxomethyl]-4-piperidinecarboxylic acid have been studied for their anticancer and antimicrobial activities. One such study revealed that certain synthesized compounds showed promising potency against a panel of 60 cancer cell lines. Additionally, these compounds demonstrated significant in vitro antibacterial and antifungal activities, highlighting their potential as a basis for developing pharmaceutical drugs to combat microbial resistance (Katariya et al., 2021).
Antibacterial Activity and Molecular Structure
Derivatives of compounds structurally related to the chemical in focus have been studied for their unexpected transformation reactions and the resulting antibacterial activity. The study involved detailed structural characterization using various spectroanalytical techniques, providing insights into the chemical behavior and potential antibacterial applications of these molecular structures (Anusevičius et al., 2014).
Imaging Agent for CB1 Receptors
Research involving compounds structurally similar to this compound also includes the synthesis of potential imaging agents for CB1 receptors using PET. These agents, through their selective labeling of CB1 receptors, could potentially be used in the study and diagnosis of conditions related to the endocannabinoid system (Kumar et al., 2004).
Propriétés
Formule moléculaire |
C21H25ClN2O5 |
|---|---|
Poids moléculaire |
420.9 g/mol |
Nom IUPAC |
4-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C21H25ClN2O5/c1-20(2,3)28-19(27)24-10-8-21(9-11-24,18(25)26)13-16-12-17(23-29-16)14-4-6-15(22)7-5-14/h4-7,12H,8-11,13H2,1-3H3,(H,25,26) |
Clé InChI |
CJEIOHLLURWDLL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC(=NO2)C3=CC=C(C=C3)Cl)C(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



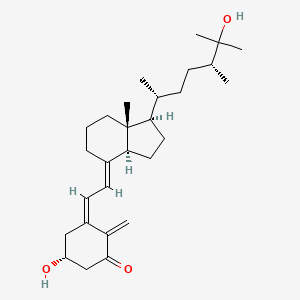
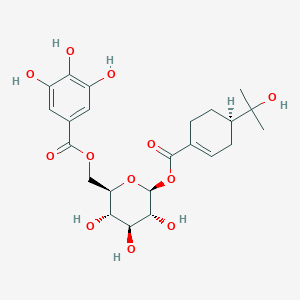
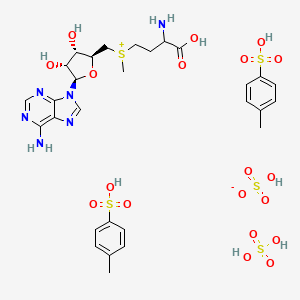

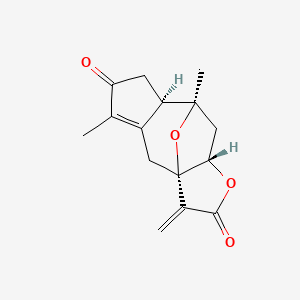
![3-(4-{7-[(5-carboxypentyl)(ethyl)amino]-2-oxo-2H-chromen-3-yl}pyridinium-1-yl)propane-1-sulfonate](/img/structure/B1263674.png)

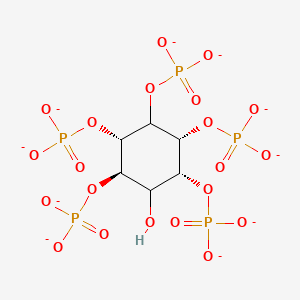
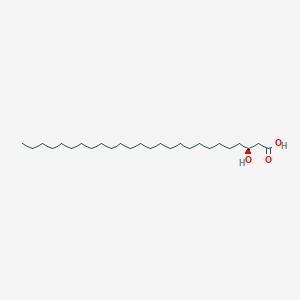
![(15R)-13-[(4-fluorophenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1263683.png)

